molecular formula C11H12ClN3 B2919513 2-chloro-N-(propan-2-yl)quinazolin-4-amine CAS No. 931059-49-3

2-chloro-N-(propan-2-yl)quinazolin-4-amine

Cat. No. B2919513
CAS RN: 931059-49-3
M. Wt: 221.69
InChI Key: LQPNVVORFHMPMC-UHFFFAOYSA-N
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Description

“2-chloro-N-(propan-2-yl)quinazolin-4-amine” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .

Scientific Research Applications

Structural Characterization and Properties

2-chloro-N-(propan-2-yl)quinazolin-4-amine and its derivatives are characterized through advanced techniques such as NMR spectroscopy and X-ray diffraction, which confirm the molecular structure and provide insights into the compound's properties. The quinazoline fragment is reported to be planar and forms a significant dihedral angle with the imidazole plane in one of its derivatives. These compounds are associated by strong intermolecular hydrogen bonds and π-π interactions in their crystal packing, suggesting potential applications where these interactions are pivotal (Pérez-Fehrmann et al., 2013).

Pharmacological Properties

Quinazoline derivatives are known for their remarkable anti-inflammatory activity, functioning as inhibitors for enzymes like NOS-II and PDE-4. They also exhibit broncho-dilatory and anti-allergic properties. Some derivatives are being explored for their therapeutic benefits as anti-invasive agents with potential activity in combating solid tumors, metastatic bone disease, and leukemias. This showcases the compound's relevance in drug design and therapeutic applications (Pérez-Fehrmann et al., 2013).

Inhibitory and Binding Properties

The compound and its derivatives have been studied for their ability to bind and inhibit specific targets. For example, some derivatives function as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). They inhibit VEGF-stimulated autophosphorylation in cells and show anti-tumor activity in vivo, indicating potential applications in cancer therapy (Wissner et al., 2005).

Synthesis and Optimization

The synthesis of this compound derivatives has been optimized using techniques like microwave irradiation, offering a simple, efficient, and general method for their production. This not only increases the compound's availability for research and development but also opens doors for further modifications and applications in various scientific domains (Liu et al., 2006).

properties

IUPAC Name

2-chloro-N-propan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNVVORFHMPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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